molecular formula C27H22O B11956489 1,2,3,3-Tetraphenylpropan-1-one CAS No. 7476-12-2

1,2,3,3-Tetraphenylpropan-1-one

Cat. No.: B11956489
CAS No.: 7476-12-2
M. Wt: 362.5 g/mol
InChI Key: QMZVTWNMOMODGC-UHFFFAOYSA-N
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Description

1,2,3,3-Tetraphenylpropan-1-one is an organic compound with the molecular formula C27H22O. It is a ketone characterized by the presence of four phenyl groups attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,3-Tetraphenylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of triphenylmethane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3-Tetraphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,2,3,3-Tetraphenylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,3-Tetraphenylpropan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl rings can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetraphenylpropan-2-one: Similar structure but with a different position of the ketone group.

    1,2,3,3-Tetraphenylpropene: Contains a double bond instead of a ketone group.

    Triphenylmethane: Lacks the ketone group but has a similar aromatic structure.

Uniqueness

1,2,3,3-Tetraphenylpropan-1-one is unique due to the specific positioning of the phenyl groups and the ketone functionality, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications.

Properties

CAS No.

7476-12-2

Molecular Formula

C27H22O

Molecular Weight

362.5 g/mol

IUPAC Name

1,2,3,3-tetraphenylpropan-1-one

InChI

InChI=1S/C27H22O/c28-27(24-19-11-4-12-20-24)26(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25-26H

InChI Key

QMZVTWNMOMODGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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